3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is a heterocyclic compound that belongs to the imidazo[1,5-A]pyrazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one typically involves cyclocondensation reactions. One common method includes the reaction of 2-chloro-3-nitropyrazine with ethylenediamine under reflux conditions, followed by cyclization to form the desired compound . Another approach involves the use of 2-chloro-3-aminopyrazine and glyoxal in the presence of a base, leading to the formation of the imidazo[1,5-A]pyrazine core .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,5-A]pyrazines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,5-A]pyridine: Shares a similar core structure but differs in the nitrogen atom’s position.
Imidazo[1,2-A]pyrazine: Another closely related compound with a different arrangement of nitrogen atoms.
Pyrazolo[1,5-A]pyrimidine: Contains a similar fused ring system but with different substituents.
Uniqueness
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is unique due to its specific chlorine substitution and the arrangement of nitrogen atoms within the fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H6ClN3O |
---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
3-chloro-7,8-dihydro-5H-imidazo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C6H6ClN3O/c7-6-9-2-4-1-8-5(11)3-10(4)6/h2H,1,3H2,(H,8,11) |
InChI-Schlüssel |
MVYBSCUNWCPZAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=C(N2CC(=O)N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.